

An In-depth Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole

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Compound of Interest

Compound Name: 3-Bromo-1-(triisopropylsilyl)indole

Cat. No.: B114637

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Abstract

3-Bromo-1-(triisopropylsilyl)indole is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The introduction of the bulky triisopropylsilyl (TIPS) protecting group at the indole nitrogen enhances the compound's stability and solubility in organic solvents, while the bromine atom at the 3-position provides a reactive handle for a wide array of chemical transformations. This technical guide details the structure, properties, synthesis, and reactivity of **3-Bromo-1-(triisopropylsilyl)indole**, providing a valuable resource for its application in the development of novel therapeutics and complex organic molecules.

Chemical Structure and Properties

3-Bromo-1-(triisopropylsilyl)indole is characterized by an indole core, a heterocyclic aromatic compound, substituted with a bromine atom at the C3 position and a triisopropylsilyl (TIPS) group on the nitrogen atom. The TIPS group serves as a sterically demanding protecting group, which can direct reactions to other positions of the indole ring and prevent unwanted side reactions at the nitrogen.^[1]

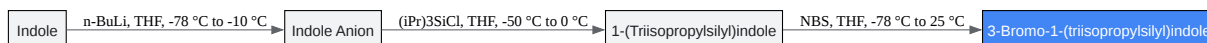
General Properties

A summary of the key physical and chemical properties of **3-Bromo-1-(triisopropylsilyl)indole** is presented in Table 1.

Property	Value	Reference
CAS Number	148249-36-9	[1][2]
Molecular Formula	C ₁₇ H ₂₆ BrNSi	[1][2]
Molecular Weight	352.39 g/mol	[1][2]
Appearance	White to almost white powder or crystals	[1]
Melting Point	63 - 66 °C	[1]
Purity	≥ 95% (GC)	[1][2]
Solubility	Soluble in various organic solvents	[1]
Storage Conditions	Store at ≤ -4 °C, under inert gas, protected from light, air, and heat	[1][3][4]

Synthesis of 3-Bromo-1-(triisopropylsilyl)indole

The synthesis of **3-Bromo-1-(triisopropylsilyl)indole** is typically achieved in a one-pot, two-step process starting from indole. The workflow for this synthesis is outlined below.



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Figure 1: Synthetic workflow for **3-Bromo-1-(triisopropylsilyl)indole**.

Experimental Protocol for Synthesis

This protocol is adapted from a similar procedure for the synthesis of 3-bromo-1-(tert-butylidimethylsilyl)indole.[5][6]

Materials:

- Indole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Triisopropylsilyl chloride ((iPr)₃SiCl)
- N-Bromosuccinimide (NBS), freshly crystallized
- Hexane
- Pyridine
- Celite
- Silica gel for column chromatography

Procedure:

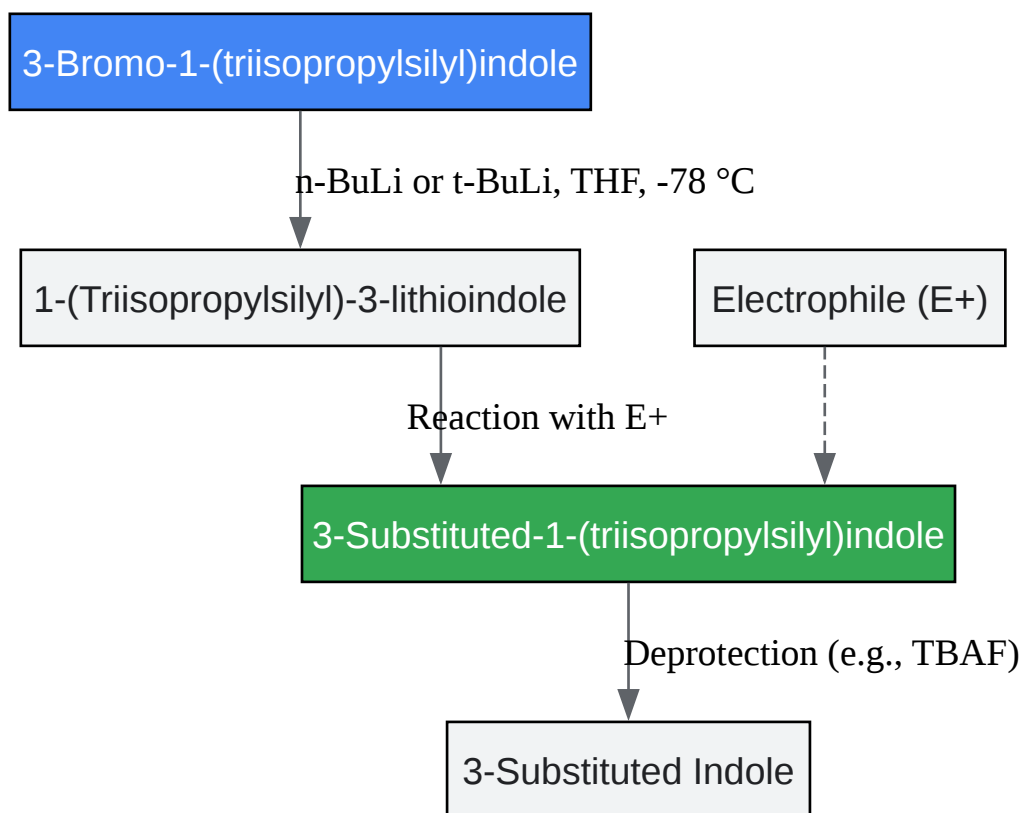
- To a solution of indole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-BuLi in hexane.
- Allow the reaction mixture to warm to -10 °C and stir for 15 minutes.
- Cool the mixture to -50 °C and add a solution of triisopropylsilyl chloride in THF dropwise.
- Stir the reaction mixture at 0 °C for 3 hours.
- Cool the reaction to -78 °C and add freshly crystallized N-bromosuccinimide in one portion.
- After stirring for 2 hours at -78 °C, allow the temperature to rise to room temperature (25 °C).
- Add hexane and a small amount of pyridine to the reaction mixture.
- Filter the resulting suspension through a pad of Celite, and concentrate the filtrate under reduced pressure.

- Purify the crude residue by flash chromatography on silica gel using hexane as the eluent to afford **3-Bromo-1-(triisopropylsilyl)indole**.

Reactivity and Applications in Drug Development

The bromine atom at the 3-position of **3-Bromo-1-(triisopropylsilyl)indole** is the key to its synthetic utility. It readily undergoes halogen-lithium exchange to form the corresponding 3-lithioindole species, which is a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.^[5] This reactivity is central to the synthesis of a wide variety of 3-substituted indoles, a common scaffold in many natural products and pharmaceutical agents.^{[1][7][8]}

The indole moiety itself is a privileged structure in medicinal chemistry, appearing in drugs for a range of conditions including cancer, hypertension, and migraines.^{[7][8]} The ability to functionalize the 3-position of the indole ring is crucial for tuning the biological activity of these molecules.



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Figure 2: General reaction pathway for the functionalization of **3-Bromo-1-(triisopropylsilyl)indole**.

Experimental Protocol for Halogen-Lithium Exchange and Alkylation

This protocol is based on the reaction of a similar silylated bromoindole.[\[5\]](#)[\[9\]](#)

Materials:

- **3-Bromo-1-(triisopropylsilyl)indole**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexane/pentane
- Alkyl halide (e.g., ethyl iodide)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve **3-Bromo-1-(triisopropylsilyl)indole** in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.
- Add n-butyllithium or tert-butyllithium dropwise over 30 minutes.
- Stir the reaction mixture at -78 °C for an additional 30 minutes.
- Add the desired electrophile (e.g., ethyl iodide) to the reaction mixture.
- Allow the reaction to proceed at -78 °C and then warm to room temperature.

- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield the 3-substituted-1-(triisopropylsilyl)indole.

Spectroscopic Data

While specific NMR data for **3-Bromo-1-(triisopropylsilyl)indole** is not readily available in the provided search results, the data for the analogous 3-bromo-1-(tert-butyldimethylsilyl)indole can serve as a useful reference.^[5] The key difference in the ¹H NMR spectrum would be the signals corresponding to the triisopropylsilyl group instead of the tert-butyldimethylsilyl group.

Reference ¹H and ¹³C NMR Data for 3-bromo-1-(tert-butyldimethylsilyl)indole:^[5]

Nucleus	Chemical Shift (δ, ppm)
¹ H NMR (300 MHz, CDCl ₃)	0.60 (s, 6 H), 0.93 (s, 9 H), 7.17 (s, 1 H), 7.20 (m, 2 H), 7.48 (m, 1 H), 7.54 (m, 1 H)
¹³ C NMR (75 MHz, CDCl ₃)	-4.0 (CH ₃ Si), 19.3 [C(CH ₃) ₃], 26.2 [C(CH ₃) ₃], 93.6 (C-3), 114.0 (C-7), 119.1 (C-4), 120.5 (C-5), 122.5 (C-6), 129.6 (C-2), 129.8 (C-3a), 140.2 (C-7a)

Conclusion

3-Bromo-1-(triisopropylsilyl)indole is a valuable and versatile building block in modern organic synthesis. Its stability, coupled with the reactivity of the C-Br bond, allows for the straightforward introduction of a wide range of functional groups at the 3-position of the indole nucleus. This capability is of paramount importance in the field of drug discovery and development, where the indole scaffold is a common feature in biologically active molecules.

The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important synthetic intermediate in research and development endeavors.

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